molecular formula C19H14N2O4S2 B511351 (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 300378-01-2

(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No. B511351
M. Wt: 398.5g/mol
InChI Key: MFEGKDRYKXGWAY-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) of the compound.


Scientific Research Applications

Benzothiazoles and Thiazolidinediones in Medicinal Chemistry

Benzothiazoles and thiazolidinediones are pivotal scaffolds in medicinal chemistry, showing a broad spectrum of biological activities. These compounds have been explored for their potential in treating various ailments, leveraging their diverse pharmacological properties.

Benzothiazoles : Benzothiazoles are recognized for their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. A significant body of research has focused on the development of benzothiazole-based chemotherapeutic agents, highlighting their role in cancer treatment, among other diseases. The structural simplicity and ease of synthesis provide a foundation for generating chemical libraries aimed at discovering new therapeutic agents (Kamal, Hussaini, & Malik, 2015; Keri, Patil, Patil, & Budagumpi, 2015).

Thiazolidinediones : This class of compounds, known for their role as PTP 1B inhibitors, shows promise in the management of insulin resistance and T2DM. Thiazolidinediones have been explored for their ability to optimize the structural framework to design potential inhibitors, showing potent activity in the context of therapeutic applications (Verma, Yadav, & Thareja, 2019).

Applications in Pharmacology and Drug Discovery

The research into these compounds has led to a better understanding of their potential applications in pharmacology and drug discovery:

  • Anticancer Activity : Both benzothiazoles and thiazolidinediones have been extensively studied for their anticancer properties. The efforts to modify these scaffolds and explore their conjugate systems have been geared towards developing new antitumor agents, underscoring the importance of these compounds in cancer chemotherapy (Ahmed et al., 2012).

  • Antimicrobial and Anti-inflammatory Properties : The diverse pharmacological activities of benzothiazoles and thiazolidinediones also include antimicrobial and anti-inflammatory effects. This has led to their exploration as potential therapeutic agents in managing infections and inflammatory conditions (Rosales-Hernández et al., 2022; Raut et al., 2020).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


properties

IUPAC Name

2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGKDRYKXGWAY-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

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